molecular formula C11H8F4N2O B2602009 3-Methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one CAS No. 376593-04-3

3-Methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one

Cat. No.: B2602009
CAS No.: 376593-04-3
M. Wt: 260.192
InChI Key: DKRDKOZMMWLDSV-UHFFFAOYSA-N
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Description

3-Methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one is a useful research compound. Its molecular formula is C11H8F4N2O and its molecular weight is 260.192. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis of Heterocycles The compound 3-Methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one serves as a building block in the synthesis of various heterocyclic compounds. Its reactivity facilitates the creation of a broad range of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This versatility underscores the compound's value in heterocyclic and dyes synthesis, offering mild reaction conditions for generating cynomethylene dyes from diverse precursors such as amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers (Gomaa & Ali, 2020).

Pharmacological Applications Pyrazoline derivatives, including those related to this compound, have been extensively studied for their diverse biological properties. These compounds exhibit a wide range of pharmacological effects, such as antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. Their versatility in binding to various biological targets makes them a focal point of research in medicinal chemistry, aiming to develop new therapeutic agents across different disease areas (Shaaban, Mayhoub, & Farag, 2012).

Inhibition of Cytochrome P450 Isoforms The compound's relevance extends into the study of drug metabolism, particularly in the inhibition of cytochrome P450 isoforms. This is crucial for understanding drug-drug interactions and the metabolic pathways of pharmaceuticals in the liver. By evaluating the selectivity and potency of chemical inhibitors, including pyrazoline derivatives, researchers can predict potential interactions and adjust drug dosages accordingly for safer therapeutic applications (Khojasteh et al., 2011).

Medicinal Chemistry and Synthetic Perspectives The synthesis and medicinal applications of methyl-substituted pyrazoles, closely related to the compound of interest, have shown significant biological activities. These activities include acting as potent medicinal scaffolds in the development of new drugs. The comprehensive review of synthetic approaches and the analysis of their medical significance provide a foundation for further research in medicinal chemistry, aiming to discover new therapeutic agents with improved efficacy and reduced microbial resistance (Sharma et al., 2021).

Properties

IUPAC Name

5-methyl-2-(2,3,5,6-tetrafluoro-4-methylphenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4N2O/c1-4-3-6(18)17(16-4)11-9(14)7(12)5(2)8(13)10(11)15/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRDKOZMMWLDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=C(C(=C(C(=C2F)F)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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